methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H24N2O7S and its molecular weight is 508.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolo[3,2-a]pyrimidine core.
- An acetyloxy group.
- A methoxy-substituted phenyl moiety.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor effects. For instance, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways like the MAPK pathway .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans and Aspergillus niger.
The antimicrobial mechanism is thought to involve disruption of bacterial cell walls and interference with fungal cell membrane integrity .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX) has been noted as a key mechanism contributing to its anti-inflammatory effects .
The biological activities of thiazolo[3,2-a]pyrimidines are largely attributed to their ability to interact with various biological targets:
- Nucleophilic Attack : The sulfur atom in the thiazole ring can engage in nucleophilic attacks on electrophilic centers in target proteins.
- Enzyme Inhibition : The compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer cell survival.
- Receptor Modulation : Some derivatives act as positive allosteric modulators for NMDA receptors .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar thiazolo[3,2-a]pyrimidine derivatives on MCF-7 cells and found IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Screening : In vitro studies using agar well diffusion methods demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively at low concentrations .
Data Summary
Biological Activity | Target Organisms | Mechanism |
---|---|---|
Antitumor | MCF-7, HepG2 | Induction of apoptosis |
Antimicrobial | S. aureus, E. coli, C. albicans | Cell wall disruption |
Anti-inflammatory | Various | COX inhibition |
Properties
Molecular Formula |
C26H24N2O7S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-acetyloxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O7S/c1-14-22(25(31)34-5)23(17-10-11-19(32-3)20(12-17)33-4)28-24(30)21(36-26(28)27-14)13-16-8-6-7-9-18(16)35-15(2)29/h6-13,23H,1-5H3/b21-13+ |
InChI Key |
KGZHCPNMIXBPFU-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3OC(=O)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC(=O)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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